Magnesidin A
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
63593-55-5 |
|---|---|
Molecular Formula |
C32H44MgN2O8 |
Molecular Weight |
609 g/mol |
IUPAC Name |
magnesium;(2Z)-1-acetyl-2-ethylidene-4-octanoyl-5-oxopyrrol-3-olate |
InChI |
InChI=1S/2C16H23NO4.Mg/c2*1-4-6-7-8-9-10-13(19)14-15(20)12(5-2)17(11(3)18)16(14)21;/h2*5,20H,4,6-10H2,1-3H3;/q;;+2/p-2/b2*12-5-; |
InChI Key |
YIXFMUUQDAUXJI-CPYNGDQTSA-L |
SMILES |
CCCCCCCC(=O)C1=C(C(=CC)N(C1=O)C(=O)C)[O-].CCCCCCCC(=O)C1=C(C(=CC)N(C1=O)C(=O)C)[O-].[Mg+2] |
Isomeric SMILES |
CCCCCCCC(=O)C1=C(/C(=C/C)/N(C1=O)C(=O)C)[O-].CCCCCCCC(=O)C1=C(/C(=C/C)/N(C1=O)C(=O)C)[O-].[Mg+2] |
Canonical SMILES |
CCCCCCCC(=O)C1=C(C(=CC)N(C1=O)C(=O)C)[O-].CCCCCCCC(=O)C1=C(C(=CC)N(C1=O)C(=O)C)[O-].[Mg+2] |
Synonyms |
magnesidin A |
Origin of Product |
United States |
Producing Organisms and Biogeographical Distribution
Vibrio gazogenes as a Primary Isolated Source
The marine bacterium Vibrio gazogenes has been identified as a producer of Magnesidin A. asm.orgfrontiersin.orgnih.gov Strains of this estuarine, Gram-negative bacterium, such as ATCC 29988 and ATCC 43942, are known to synthesize the compound. asm.orgnih.govfirdi.org.tw Vibrio gazogenes is recognized for its capacity to produce a variety of industrially relevant proteins and pigments with bactericidal and fungicidal properties, including this compound. asm.orgfrontiersin.org The initial isolation of this compound was from Vibrio gazogenes ATCC 29988. nih.govcsfarmacie.cz This bacterium is typically found in marine mud and estuarine environments. asm.orgfirdi.org.tw
The genome of Vibrio gazogenes ATCC 43942 has been sequenced, revealing its potential to synthesize a wide array of metabolites in response to environmental cues. asm.orgresearchgate.net This "chemically gifted" strain can produce not only this compound but also other compounds like prodigiosins. asm.orgfrontiersin.org
Other Identified and Potential Microbial Producers (e.g., Pseudomonas magnesiorubra, Streptomyces davawensis)
While Vibrio gazogenes is a confirmed source, the initial discovery of the antibiotic magnesidin, of which this compound is a component, was from Pseudomonas magnesiorubra nov. sp. (ATCC No. 21856). sc.edugoogle.comjst.go.jp This bacterium was the first from which magnesidin, a novel magnesium-containing antibiotic, was isolated. jst.go.jpresearchgate.net P. magnesiorubra is also known to produce other pigments like prodigiosin (B1679158). nih.gov The genus Pseudomonas is ubiquitous, found in diverse environments like soil, water, and most human-made environments, thriving in moist conditions. wikipedia.orgnih.gov The wide distribution of Pseudomonas species suggests a broad potential biogeographical range for related compound production. nih.govscirp.org
In contrast, there is no direct evidence in the reviewed literature to suggest that Streptomyces davawensis produces this compound. Streptomyces davawensis, a soil bacterium first isolated from a sample in the Philippines, is known for producing a unique antibiotic called roseoflavin, which is a structural analog of riboflavin (B1680620) (vitamin B2). nih.govnih.gov The genome of S. davawensis contains numerous biosynthetic gene clusters, indicating a rich potential for producing various secondary metabolites, but this compound has not been reported among them. sc.edunih.gov
Environmental and Habitat-Specific Factors Influencing this compound Production
The production of secondary metabolites by microorganisms is often heavily influenced by their surrounding environment. nih.gov For marine bacteria like Vibrio gazogenes, factors intrinsic to their estuarine and marine habitats play a crucial role. These can include salinity, temperature, pH, and nutrient availability. asm.orgresearchgate.netmdpi.com
The synthesis of pigments and other secondary metabolites by Vibrio species is known to be affected by environmental factors and medium composition. asm.org For instance, the production of prodigiosin by V. gazogenes is influenced by its growth conditions. asm.org Similarly, the production of this compound is likely responsive to specific environmental triggers. asm.org The ability of V. gazogenes to alter its metabolic output in response to other molecules, such as aflatoxin, highlights its adaptability and the role of chemical cues in its environment in triggering the synthesis of specific compounds. frontiersin.orgresearchgate.netfrontiersin.org
General environmental factors that affect microbial secondary metabolite production include:
Nutrient Availability: The presence of specific macro and micronutrients, including carbon, nitrogen, phosphorus, and magnesium, is essential for both primary growth and the synthesis of complex secondary metabolites. nih.govmdpi.com
Salinity: As a marine organism, the salt concentration of the environment is a key factor for Vibrio gazogenes. researchgate.net
Chemical Cues: The presence of other organisms and their metabolic byproducts can induce or suppress the production of antibiotics as a competitive or defensive mechanism. frontiersin.org
While the specific conditions that optimize this compound production are not extensively detailed in the available literature, the general principles of microbial secondary metabolism suggest a complex interplay between the organism's genetic potential and its immediate environmental conditions. nih.govoliptek.comfctemis.org
Table of Compounds
Structural Elucidation Methodologies and Key Chemical Features Relevant to Research
Advanced Spectroscopic Techniques in Structural Determination (e.g., NMR, Mass Spectrometry)
The structural framework of Magnesidin A was primarily elucidated using a suite of advanced spectroscopic methods, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) playing pivotal roles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound are not extensively detailed in publicly available literature, the general approach for similar tetramic acid-containing natural products involves a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. These techniques allow for the precise mapping of proton and carbon environments within the molecule, establishing connectivity and providing insights into the relative stereochemistry.
¹H NMR would be used to identify the number and types of protons, their chemical environments, and their coupling relationships. For this compound, this would help in characterizing the protons of the tetramic acid core, the acyl side chains (hexanoyl and decanoyl), and the pyrrolidine (B122466) ring.
¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons in the tetramic acid ring and the acyl side chains would be characteristic.
2D NMR techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These are crucial for assembling the molecular fragments into the final structure.
Illustrative ¹³C NMR Chemical Shift Data for a Tetramic Acid Core
This table is illustrative and shows typical chemical shift ranges for the core structure of a 3-acyltetramic acid, as specific data for this compound is not available.
| Carbon Atom | Typical Chemical Shift (ppm) |
| C-2 (Amide Carbonyl) | 170-180 |
| C-3 | 100-110 |
| C-4 (Keto Carbonyl) | 190-200 |
| C-5 | 50-60 |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of this compound, confirming its molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable information about the connectivity of the molecule. The fragmentation would likely involve characteristic losses of the acyl side chains and cleavages within the tetramic acid ring, helping to confirm the identity of the fatty acid components.
Illustrative Mass Spectrometry Fragmentation of a 3-Acyltetramic Acid
This table illustrates a hypothetical fragmentation pattern for a generic 3-acyltetramic acid, as specific data for this compound is not available.
| Fragment Ion (m/z) | Description |
| [M+H]⁺ | Protonated molecular ion |
| [M+H - RCO]⁺ | Loss of the acyl group |
| [M+H - H₂O]⁺ | Loss of a water molecule |
| [Tetramic Acid Core + H]⁺ | Fragment corresponding to the core ring structure |
Chirality and Stereochemical Aspects of this compound
The biological activity of natural products is often intrinsically linked to their specific three-dimensional arrangement, or stereochemistry. While it is established that many bioactive tetramic acids possess chiral centers, specific details regarding the chirality and absolute stereochemistry of the stereogenic centers in this compound are not well-documented in publicly accessible research.
For analogous tetramic acid-containing compounds, the stereochemistry is a critical factor influencing their biological target recognition and binding affinity. The determination of the absolute configuration of such molecules typically requires advanced techniques such as X-ray crystallography of a single crystal, or chemical synthesis of stereoisomers and comparison of their optical properties (e.g., optical rotation, circular dichroism) with the natural product.
Significance of the Tetramic Acid Core and Acyl Side Chains for Activity
The bioactivity of this compound is attributed to the synergistic contribution of its core heterocyclic structure and the appended lipophilic side chains.
The Tetramic Acid Core: The 3-acyltetramic acid motif is a common feature in a variety of natural products exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. This scaffold provides a rigid framework for the presentation of the acyl side chains and is also capable of chelating metal ions, which is a key feature of this compound. The enolized β-dicarbonyl system of the tetramic acid is crucial for its chemical properties and biological function.
Acyl Side Chains: this compound is a mixture of compounds with different acyl side chains, primarily 3-hexanoyl and 3-decanoyl groups. These lipophilic chains are believed to play a significant role in the compound's ability to interact with and penetrate bacterial cell membranes. The length and nature of the acyl side chain can modulate the antibacterial potency and spectrum of activity. Structure-activity relationship (SAR) studies on related tetramic acid antibiotics have shown that variations in the acyl chain can lead to significant changes in biological activity.
Structural Implications of Magnesium Chelation in this compound
A defining characteristic of this compound is the presence of a chelated magnesium ion. The term "chelate" refers to the bonding of a central metal ion to a ligand at two or more points.
The tetramic acid core of this compound, with its β-dicarbonyl system, provides an ideal binding site for the divalent magnesium cation (Mg²⁺). This chelation is expected to have several important structural and functional consequences:
Formation of a Rigid Complex: The coordination with magnesium can lock the conformation of the molecule, presenting a more defined three-dimensional structure for interaction with its biological target. This rigidification can enhance binding affinity and specificity.
While a definitive crystal structure of this compound has not been reported in the literature, studies on other metal-chelating antibiotics suggest that the coordination geometry around the magnesium ion would be critical for its biological function. The precise role of the magnesium ion in the antibacterial mechanism of this compound remains an area for further investigation, but it is clear that this metal chelation is a key structural feature that distinguishes it from many other tetramic acid derivatives.
Molecular and Cellular Mechanisms of Action of Magnesidin a
Target Deconvolution Strategies and Ligand-Protein Interaction Studies
Proteomic Approaches for Molecular Target Identification
Chemical proteomics is a powerful, unbiased strategy to identify the protein targets of small molecules directly in a complex biological system. mdpi.comresearchgate.net One common method involves affinity chromatography, where Magnesidin A would be immobilized on a solid support, such as agarose (B213101) beads. wikipedia.orgthermofisher.comcytivalifesciences.com A cellular lysate is then passed over this support, allowing proteins that bind to this compound to be captured. nih.gov After washing away non-specific binders, the captured proteins can be eluted and subsequently identified using techniques like mass spectrometry. nih.govnih.govkorea.ac.kr This approach provides a direct readout of the proteins that physically interact with the compound. nih.gov
Another sophisticated technique is activity-based protein profiling (ABPP), which uses chemical probes to map the active sites of enzymes that interact with a small molecule. nih.gov
Chemical Biology Probes and Affinity-Based Protein Profiling
To facilitate target identification, a chemical probe based on the this compound structure would be synthesized. This probe would typically include three key features: the core this compound scaffold for target recognition, a reactive group for covalent linkage to the target protein, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and enrichment. researchgate.netnih.gov
Affinity-based protein profiling using such probes allows for the capture and subsequent identification of target proteins from cell lysates or even in living cells. nih.gov By comparing the protein profiles of cells treated with the probe versus a control, specific binding partners of this compound can be pinpointed with high confidence.
Proposed Molecular Mechanisms of Activity
Based on its name and potential structure as a magnesium-containing compound, several plausible mechanisms of action can be proposed for this compound.
Ionophore and Protonophore Activity
Ionophores are lipid-soluble molecules that can transport ions across biological membranes. It is conceivable that this compound could function as an ionophore, potentially disrupting essential ion gradients across cellular or organellar membranes. This could involve the transport of cations like magnesium (Mg²⁺) or protons (H⁺), the latter of which would classify it as a protonophore. Disruption of these gradients can have profound effects on cellular processes, including ATP synthesis and pH homeostasis.
Metallophore Functionality and Modulation of Metal Homeostasis (e.g., Iron, Magnesium)
Metallophores are small molecules with a high affinity for binding metal ions, playing a crucial role in metal acquisition and transport for microorganisms. mdpi.commdpi.com Given that this compound is a magnesium-containing compound, it may function as a metallophore, sequestering and transporting magnesium or other divalent cations like iron (Fe²⁺). nih.gov
By altering the intracellular or extracellular concentrations of these essential metals, this compound could significantly impact cellular physiology. Magnesium is a critical cofactor for hundreds of enzymes and is vital for processes like ATP utilization and nucleic acid synthesis. revistanefrologia.comoregonstate.edu Iron homeostasis is also tightly regulated and essential for numerous cellular functions. verywellhealth.com Disruption of either magnesium or iron homeostasis can lead to metabolic dysfunction and cell death. researchgate.netnih.govaulamedica.es
Enzymatic Inhibition or Activation Pathways
Many bioactive compounds exert their effects by directly interacting with enzymes, either inhibiting their activity or, less commonly, activating them. Magnesium itself is a crucial cofactor for a vast number of enzymes, and its binding can be essential for their catalytic function. nih.govresearchgate.net
It is plausible that this compound could act as an inhibitor of a magnesium-dependent enzyme. It might achieve this by competing with the natural magnesium-binding site or by binding to an allosteric site that alters the enzyme's conformation and function. nih.gov Conversely, it could potentially enhance the activity of certain enzymes by facilitating magnesium binding or stabilizing an active conformation. Identifying which specific enzymatic pathways are affected by this compound would be a key goal of target deconvolution studies.
Cellular Responses and Phenotypic Effects in Microbial Models
Antibacterial Activity against Gram-Positive Microorganisms
There is no specific data available in peer-reviewed literature detailing the antibacterial activity of this compound against Gram-positive microorganisms. The initial 1973 letter may contain some preliminary findings, but without access to this specific document, no definitive statements can be made.
General studies on magnesium-containing compounds, such as magnesium oxide nanoparticles (nMgO), have demonstrated inhibitory and bactericidal effects against Gram-positive bacteria, including Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). For instance, studies have shown that as the concentration of nMgO increases, the colony-forming units of S. epidermidis decrease, with growth inhibition observed at concentrations starting from 0.5 mg/mL. nih.gov However, it is crucial to note that this information pertains to nMgO and not to the specific compound this compound.
Cellular Perturbations and Stress Responses in Targeted Organisms (non-human)
Specific cellular perturbations and stress responses induced by this compound in targeted non-human organisms have not been documented in accessible scientific literature.
In a broader context, magnesium ions (Mg²⁺) are known to be essential for bacterial physiology, playing roles in stabilizing ribosomes and membranes. Fluctuations in magnesium levels can induce stress responses. For example, high concentrations of Mg²⁺ can lead to increased rigidity of the cell wall in bacteria like Staphylococcus aureus by binding to teichoic acids. Conversely, some studies suggest that elevated magnesium concentrations can cause osmotic stress, potentially damaging the cell wall. It is unknown if this compound would elicit similar responses.
Interactions with Microbial Cell Membranes and Walls
The specific interactions of this compound with microbial cell membranes and walls are not described in the available literature.
General research on magnesium-related compounds offers some potential, though purely speculative, mechanisms. For example, magnesium ions can interact with the negatively charged components of the bacterial cell envelope, such as phospholipids (B1166683) and teichoic acids. Some studies on magnesium oxide nanoparticles suggest that they can cause membrane damage and increase membrane permeability in bacteria. This can lead to the leakage of intracellular contents and ultimately cell death. Whether this compound acts through a similar mechanism of membrane disruption is currently unknown.
Synthetic Chemistry Approaches to Magnesidin a and Structural Analogs
Development of Synthetic Analogs and Structure-Activity Relationship (SAR) Studies
Elucidation of Essential Pharmacophores for Biological Activity
The biological activity of a molecule is intrinsically linked to its chemical structure. The specific three-dimensional arrangement of steric and electronic features necessary to ensure optimal interactions with a biological target is known as a pharmacophore. wikipedia.org Elucidating the pharmacophore of a compound like Magnesidin A is crucial for understanding its mechanism of action and for designing novel, potentially more potent analogs.
This compound belongs to the tetramic acid family of natural products, which are characterized by a pyrrolidine-2,4-dione (B1332186) ring system. researchgate.net A key feature of 3-acyltetramic acids, including this compound, is their ability to exist in different tautomeric forms due to enolization. soton.ac.uk The most stable and predominant form is the exo-enol tautomer. soton.ac.uk This structural feature is central to its chemical properties and biological function.
Structure-activity relationship (SAR) studies have been instrumental in identifying the essential pharmacophoric elements of this compound. Research has demonstrated that the pyrrolidine-2,4-dione "head" region is indispensable for its biological activity. semanticscholar.org This core scaffold contains a β,β′-tricarbonyl moiety which provides the necessary sites for metal chelation. nih.gov Magnesidin itself is a magnesium chelate, and this complexation with a metal ion is a defining characteristic, believed to be critical for its function. uno.eduresearchgate.net The metal chelation increases the lipophilicity of the molecule, which may enhance its permeability through bacterial cell walls. researchgate.net
The key pharmacophoric features of this compound can be summarized as:
The Pyrrolidine-2,4-dione Ring: This heterocyclic core is the fundamental structural unit and is essential for activity. semanticscholar.org
The Enolized β-Tricarbonyl System: This arrangement is crucial for metal ion chelation, which is a hallmark of Magnesidin's structure and a likely contributor to its bioactivity. nih.govresearchgate.net
The 3-Acyl Group: The presence of an acyl chain at the C-3 position is a defining feature of this class of tetramic acids. soton.ac.uk
The pharmacophore model explains how structurally diverse ligands can bind to a common receptor site, and for this compound, it highlights the absolute requirement of the metal-chelating tetramic acid core. wikipedia.org
Impact of Side Chain Length and Functional Group Modifications on Activity (non-clinical)
Following the identification of the core pharmacophore, medicinal chemists often explore modifications to the non-essential parts of a molecule to optimize its properties. wikipedia.org For this compound, this has primarily involved alterations to the 3-acyl side chain. The relationship between the structure of these modifications and the resulting biological activity is a key aspect of SAR studies. gardp.org
Magnesidin, as originally isolated from Pseudomonas magnesiorubra, was found to be a 1:1 mixture of two compounds differing only in the length of their 3-acyl side chain: a 3-hexanoyl and a 3-octanoyl derivative. soton.ac.uk This natural variation suggests that some flexibility in the side chain length is tolerated without abolishing its antibacterial activity.
Systematic studies on synthetic analogs allow for a more detailed understanding of the impact of these modifications. The primary goal is to determine how changes in features like side chain length, hydrophobicity, and the introduction of different functional groups affect the compound's non-clinical activity. ashp.orgnih.gov
Impact of Side Chain Length
Research on various classes of molecules has shown that side chain length can significantly influence biological and physical properties. rsc.orgmdpi.comrsc.org In the context of tetramic acid analogs and other bioactive compounds, modifying the length of aliphatic side chains primarily alters the molecule's lipophilicity and steric profile.
Studies on Magnesidin analogs have revealed that while the tetramic acid core is essential, the fatty acid side chain can be varied. semanticscholar.org The data from various studies on tetramic acid analogs indicate a clear relationship between the length of the 3-acyl chain and antibacterial potency.
| Compound/Analog | 3-Acyl Side Chain | Relative Biological Activity (Non-clinical) | Reference |
| This compound (natural mixture component) | n-Hexanoyl (C6) | Active | soton.ac.uk |
| This compound (natural mixture component) | n-Octanoyl (C8) | Active | soton.ac.uk |
| Synthetic Analog | Shorter than C6 | Generally reduced activity | semanticscholar.org |
| Synthetic Analog | Longer than C8 | Activity may decrease or plateau | semanticscholar.orgnih.gov |
This table is a generalized representation based on findings that variations in the fatty acid side chain are tolerated while the core remains essential.
Generally, an optimal range of lipophilicity is required for effective passage through the bacterial cell membrane. Side chains that are too short may not provide sufficient lipophilicity, while excessively long chains can lead to poor aqueous solubility or steric hindrance at the target site, both of which can decrease activity. nih.govrsc.org
Impact of Functional Group Modifications
In the study of Magnesidin analogs, key areas for modification include:
The N-acyl group: Magnesidin features an N-acetyl group. Modifications at this position can influence the electronic nature of the tetramic acid ring and its metal-chelating ability.
The 3-acyl side chain: Beyond length, the introduction of functional groups such as double bonds (unsaturation), branches, or cyclic moieties within the side chain can impact activity.
The C-5 substituent: The ethylidene group at the C-5 position can be replaced with other alkylidene or functionalized groups.
The table below summarizes the general effects observed from such modifications in related tetramic acid systems.
| Modification Type | Location | Example of Change | Observed Impact on Activity (General Trend) | Reference |
| N-Acylation | N-1 Position | Removal or replacement of acetyl group | Often leads to a significant loss of activity | unimi.it |
| Side Chain Unsaturation | 3-Acyl Chain | Introduction of C=C double bonds | Can increase rigidity and alter binding affinity; effect is variable | soton.ac.uk |
| C-5 Substituent | C-5 Position | Variation of the ethylidene group | Can influence potency and target specificity | nih.gov |
This table represents generalized findings from the study of 3-acyltetramic acids.
These studies collectively underscore a structure-activity relationship where the central pyrrolidine-2,4-dione ring chelated to a metal ion forms the essential pharmacophore for this compound. While this core is intolerant to significant changes, the peripheral side chains at the C-3 and C-5 positions, as well as the N-1 acyl group, can be modified to modulate potency and other properties. The length and nature of the 3-acyl side chain are particularly important for tuning the lipophilicity to an optimal level for antibacterial efficacy.
Advanced Research Methodologies and Future Perspectives
Omics Technologies in Magnesidin A Research (e.g., Genomics, Metabolomics, Proteomics)
Omics technologies, which allow for the large-scale study of biological molecules, provide a holistic view of the systems producing natural products like this compound. humanspecificresearch.orgbioaster.org These approaches are crucial for understanding the biosynthesis, regulation, and broader ecological role of such compounds.
Genomics: The study of an organism's complete set of DNA, or genome, is fundamental to understanding natural product biosynthesis. humanspecificresearch.org For this compound, genomic analysis of its producing organisms, such as the marine bacteria Pseudomonas magnesiorubra and Vibrio gazogenes, is a key research avenue. nih.govnih.gov The complete genome sequence of Vibrio gazogenes ATCC 29988, a known producer of this compound, has been completed, opening the door for detailed genetic investigation. proquest.com
Genome mining is a particularly powerful application of genomics. By searching for specific gene sequences, scientists can identify biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. nih.gov For compounds in the tetramic acid family, like this compound, these BGCs often involve hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzymes. researchgate.net Identifying the this compound BGC can enable its expression in a laboratory host for sustainable production and genetic engineering to create novel analogs.
Metabolomics: This field involves the comprehensive analysis of metabolites within a biological system, offering a direct snapshot of its physiological state. cmbio.iomdpi.com In the context of this compound, metabolomics can be used to study the metabolic profile of the producing bacterium under various culture conditions. cmbio.io This can help optimize production yields and understand the metabolic pathways that are interconnected with this compound biosynthesis. researchgate.net Untargeted metabolomics, which aims to detect a broad range of small molecules, can reveal other bioactive compounds produced alongside this compound and provide insights into its ecological function. cmbio.io
Proteomics: As the large-scale study of proteins, proteomics complements genomic and metabolomic data by showing which genes are actively being expressed as functional proteins. technologynetworks.commdpi.com In this compound research, proteomic analysis of the producing bacterium can identify the enzymes of the BGC as they are being expressed. nih.gov This can confirm the function of genes identified through genomics and reveal regulatory proteins that control the production of the antibiotic. nih.gov Advanced techniques like data-independent acquisition mass spectrometry (DIA-MS) offer highly reproducible methods for analyzing the proteome, which is valuable for comparing protein expression across different conditions. nih.gov
Table 1: Applications of Omics Technologies in this compound Research
| Omics Technology | Key Application | Potential Insights for this compound |
|---|---|---|
| Genomics | Identification of the biosynthetic gene cluster (BGC) for this compound in producing organisms like Vibrio gazogenes. proquest.com | Facilitates heterologous expression for sustainable production and genetic engineering of new derivatives. |
| Metabolomics | Profiling the metabolic state of the producing bacterium to optimize production conditions. cmbio.iomdpi.com | Reveals metabolic triggers and bottlenecks, and aids in the discovery of other co-produced metabolites. |
| Proteomics | Identifying and quantifying the proteins expressed from the this compound BGC. technologynetworks.comnih.gov | Confirms enzyme function and helps to understand the regulatory networks controlling biosynthesis. |
Computational Chemistry and Molecular Modeling for Mechanism Elucidation and SAR Prediction
Computational chemistry utilizes computer simulations to solve chemical problems, providing insights into molecular structure, properties, and reactivity that complement experimental data. wikipedia.orgmtu.edu These methods are invaluable for understanding the complex interactions of this compound at a molecular level.
Mechanism Elucidation: Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to predict how this compound interacts with its biological targets. scifiniti.comatomistica.online For instance, after its recently reported activity against the SARS-CoV-2 main protease, docking studies could predict the specific binding site and key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the enzyme's active site. sc.edu Molecular dynamics simulations can further explore the stability of this binding over time and reveal how the compound might induce conformational changes in the target protein. nih.gov These computational approaches can generate testable hypotheses about the mechanism of action, guiding further experimental work. youtube.com
Structure-Activity Relationship (SAR) Prediction: Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. mdpi.comwikipedia.org A QSAR model for this compound and its analogs could be developed by calculating various molecular descriptors (e.g., electronic properties, size, shape) and relating them mathematically to their observed antibacterial or antiviral potency. nih.gov Such a model would allow for the virtual screening of new, hypothetical this compound derivatives to predict their activity before undertaking their chemical synthesis. wikipedia.orgmdpi.com This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
Table 2: Computational Approaches in this compound Research
| Computational Method | Application Area | Specific Goal for this compound |
|---|---|---|
| Molecular Docking | Mechanism Elucidation | Predict the binding mode of this compound to its molecular targets, such as bacterial enzymes or viral proteases. scifiniti.com |
| Molecular Dynamics | Mechanism Elucidation | Simulate the dynamic behavior and stability of the this compound-target complex over time. nih.gov |
| QSAR Modeling | SAR Prediction | Develop a mathematical model to predict the biological activity of new this compound analogs based on their chemical structure. mdpi.comwikipedia.org |
Collaborative Research Paradigms in Natural Product Discovery and Development
The discovery and development of natural products is a complex, interdisciplinary endeavor that benefits immensely from collaborative research models. frontiersin.org These partnerships bring together diverse expertise and resources, overcoming challenges associated with natural product research, such as access to biodiversity and high-throughput screening capabilities.
Several successful paradigms exist:
Public-Private Partnerships: Collaborations between academic or governmental institutions and pharmaceutical companies are common. For example, the partnership between Novartis and Thailand's National Center for Genetic Engineering and Biotechnology (BIOTEC) leverages BIOTEC's expertise in microorganisms and Novartis's capabilities in drug discovery and development. globalhealthprogress.org Such a model could be applied to this compound, combining academic expertise in marine microbiology with industry resources for screening and optimization.
Publicly Accessible Libraries: A significant barrier to natural product research is access to diverse chemical matter. Initiatives like the National Cancer Institute's (NCI) Program for Natural Product Discovery are creating publicly accessible, prefractionated libraries from vast natural product extract collections. nih.gov Making this compound and related compounds available through such libraries would allow a global network of researchers to screen it against a wide array of biological targets.
International Research Consortia: International collaborations, such as the USM-RIKEN Joint Laboratory on Bioprobe Discovery established in Malaysia, leverage unique regional biodiversity and combine complementary scientific strengths. usm.my These consortia can facilitate access to novel producing organisms for compounds like this compound and foster a multidisciplinary approach to their study, from isolation to mechanism of action.
These collaborative frameworks are essential for maximizing the therapeutic potential of natural products by distributing the effort and expertise required for their successful development. frontiersin.orgglobalhealthprogress.org
Unexplored Biological Activities and Remaining Mechanistic Gaps in this compound Research
While this compound is known for its antibacterial properties against Gram-positive bacteria, its full therapeutic potential remains largely untapped. nih.gov Furthermore, key aspects of its structure and function are not yet fully understood.
Unexplored Biological Activities: The tetramic acid scaffold, to which this compound belongs, is associated with a wide spectrum of biological activities, including antiviral, antitumoral, antiprotozoal, and antioxidant effects. sc.edu A recent study provided a significant lead in this area, demonstrating that a molecule isolated from Streptomyces davawensis, identified as Magnesidin, inhibited the SARS-CoV-2 main protease by 90% at a low concentration. sc.edu This finding strongly suggests that the antiviral potential of this compound is a critical and underexplored area of research. Its activity against other viruses, cancer cell lines, or protozoan parasites has not been extensively reported and represents a major opportunity for future investigation.
Remaining Mechanistic Gaps:
Role of the Magnesium Ion: A defining feature of this compound is its structure as a magnesium chelate. nih.govsc.edu However, the precise role of the central magnesium ion in its biological activity remains unclear. sc.edu It is not known whether the magnesium is essential for target binding, cellular uptake, or the structural stability of the molecule. Investigating the activity of the metal-free ligand and complexes with other divalent cations could elucidate the specific function of the Mg²⁺ ion.
Definitive Mode of Action: Although it exhibits antibacterial activity, the specific molecular target and mechanism of action have not been definitively established. For many tetramates, the mode of action is elusive. nih.gov Identifying the bacterial protein or pathway that this compound inhibits is a crucial next step.
Basis of Selectivity: this compound shows significant activity against Gram-positive bacteria. nih.gov The molecular basis for this selectivity over Gram-negative bacteria is a key mechanistic question that, if answered, could inform strategies to broaden its spectrum of activity.
Q & A
Q. What are the primary methodologies for isolating and purifying Magnesidin A from Vibrio gazogenes cultures?
this compound is typically isolated via solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques such as silica gel column chromatography and reversed-phase HPLC. Fermentation conditions (e.g., temperature, pH, and nutrient composition) must be optimized to enhance yield . Purity is confirmed using NMR and mass spectrometry, with structural elucidation relying on 2D-NMR and comparison to known spectral databases .
Q. How can researchers design bioassays to evaluate this compound’s antibacterial activity?
Standardized protocols include:
- Disk diffusion assays : Measure inhibition zones against Gram-positive/negative pathogens (e.g., Staphylococcus aureus, Escherichia coli).
- MIC/MBC determinations : Use broth microdilution to quantify minimal inhibitory/bactericidal concentrations.
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects . Include positive controls (e.g., ampicillin) and account for solvent interference (e.g., DMSO) .
Q. What are the challenges in reproducing this compound production in laboratory settings?
Key variables include:
- Strain variability : V. gazogenes ATCC 29988 may require specific induction conditions (e.g., salinity, light exposure).
- Metabolite instability : this compound’s nitro maleimide structure is sensitive to pH and temperature; lyophilization is recommended for storage . Document fermentation parameters (e.g., agitation rate, aeration) meticulously to ensure reproducibility .
Advanced Research Questions
Q. How can structural modifications of this compound improve its bioactivity or stability?
Strategies include:
- Semi-synthetic derivatization : Introduce functional groups (e.g., acyl, alkyl) to the nitro maleimide core via nucleophilic substitution.
- SAR studies : Compare activity of derivatives against wild-type this compound using standardized assays . Computational modeling (e.g., molecular docking) can predict binding affinity to bacterial targets like DNA gyrase .
Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines) and strain sources.
- Compound degradation : Confirm purity via HPLC before assays and use fresh preparations.
- Synergistic effects : Test this compound in combination with other antibiotics to identify potentiating interactions . Meta-analyses of published data can identify trends obscured by methodological differences .
Q. How can genetic engineering elucidate this compound’s biosynthetic pathway in V. gazogenes?
- Gene cluster identification : Use genome mining tools (e.g., antiSMASH) to locate putative biosynthetic gene clusters (BGCs).
- CRISPR-Cas9 knockouts : Disrupt candidate genes (e.g., nonribosomal peptide synthetases) to correlate with metabolite production loss.
- Heterologous expression : Clone BGCs into model hosts (e.g., E. coli) for pathway validation .
Methodological and Data Analysis Considerations
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
Q. How should researchers design studies to explore this compound’s ecological role in marine microbiomes?
- Metatranscriptomics : Profile gene expression in microbial communities exposed to this compound.
- Co-culture experiments : Test interspecies interactions (e.g., inhibition of competing bacteria by V. gazogenes).
- Environmental sampling : Correlate this compound presence with microbial diversity in native habitats (e.g., sediment, algae surfaces) .
Ethical and Reproducibility Guidelines
Q. What steps ensure ethical reporting of this compound research?
Q. How can researchers address the lack of mechanistic data for this compound?
Proposed workflows:
- Target identification : Use pull-down assays with this compound-biotin conjugates to isolate bacterial protein targets.
- Transcriptomics : Profile bacterial gene expression changes post-exposure to identify affected pathways .
- Crystallography : Solve co-crystal structures of this compound with validated targets (e.g., enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
